N,N-dipropyl-4-methyl-3-nitrobenzamide
Description
N,N-Dipropyl-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position, a methyl group (-CH₃) at the 4-position, and two propyl chains (-CH₂CH₂CH₃) attached to the amide nitrogen.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-methyl-3-nitro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
DRRZLPGPIPCXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with N,N-dipropyl-4-methyl-3-nitrobenzamide, enabling comparative analysis:
Table 1: Structural Comparison of Benzamide Derivatives
Physicochemical and Reactivity Trends
Electronic Effects: The 3-nitro group in this compound withdraws electron density, making the aromatic ring electron-deficient. This contrasts with 4-amino analogs (e.g., 4-Amino-N,N-dipropylbenzamide ), where the amino group donates electrons, increasing ring reactivity toward electrophilic substitution.
Solubility and Lipophilicity :
- N,N-Dipropyl groups enhance lipophilicity compared to smaller alkyl substituents (e.g., methyl or ethyl). This property is critical for membrane permeability in drug design.
- In contrast, N-(diphenylpropyl) analogs (e.g., ) exhibit significantly reduced solubility due to bulky aromatic substituents.
For example, 4-nitrobenzoyl chloride reacts with amines under Schotten-Baumann conditions . The propyl chains in N,N-dipropyl derivatives may require alkylation of a primary amide using propyl halides, as inferred from methods in .
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